![molecular formula C24H19ClN2OS B12054365 (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)
(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone is a complex organic compound with the molecular formula C20H20N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]isoquinoline core, followed by the introduction of the amino and phenyl groups. The final step involves the addition of the 3-chlorophenyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction pathway .
Scientific Research Applications
(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone
- (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone
- (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone
Uniqueness
The uniqueness of (1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone lies in its specific structural features, such as the presence of the 3-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C24H19ClN2OS |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C24H19ClN2OS/c25-16-10-6-9-15(13-16)22(28)23-20(26)19-17-11-4-5-12-18(17)21(27-24(19)29-23)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12,26H2 |
InChI Key |
DCRHDFTYHMRQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC(=C3N)C(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


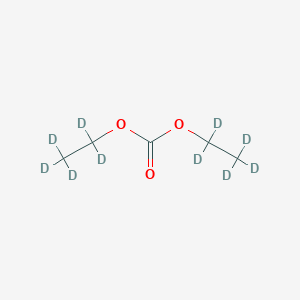
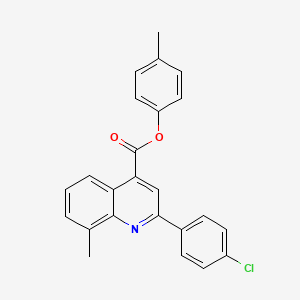

![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
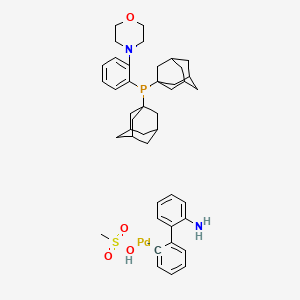
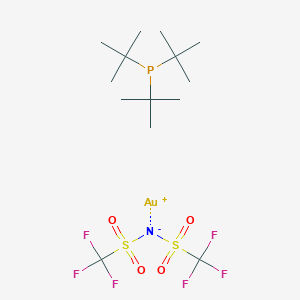
![6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
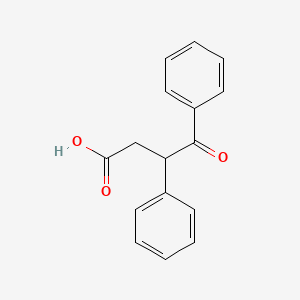
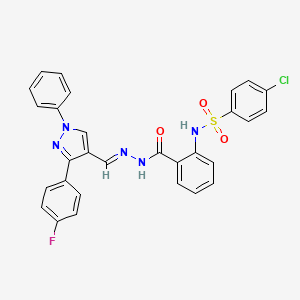
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)

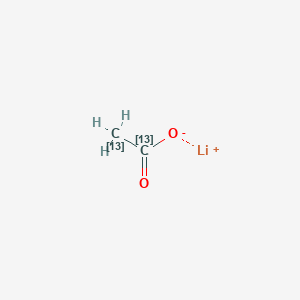
![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)
